N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Description
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-26-12-8-16(9-13-26)24-17-4-2-3-5-18(17)25-20(27)19-14-23-21(28-19)15-6-10-22-11-7-15/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDJPFVHEKTZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=CN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various organic reactions such as amination, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and characterization of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds containing the pyridine ring, known for their antimicrobial and antiviral activities.
Piperidine derivatives: Known for their pharmacological applications, including as intermediates in drug synthesis.
Thiazole derivatives: Recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
